molecular formula C15H18N2O2 B6247012 1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid CAS No. 2445792-12-9

1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B6247012
CAS No.: 2445792-12-9
M. Wt: 258.3
InChI Key:
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Description

1-Benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a benzyl group attached to the pyrazole ring at the first position, a tert-butyl group at the fourth position, and a carboxylic acid group at the third position. It is known for its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of benzylamine with tert-butyl hydrazinecarboxylate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group is introduced in a subsequent step through oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The pyrazole ring can be reduced to form corresponding amines.

  • Substitution: The benzyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Electrophilic reagents like bromine (Br₂) in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Amines and other reduced forms of the pyrazole ring.

  • Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in studying biological pathways.

  • Medicine: It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties.

  • Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid is unique due to its specific structural features, such as the presence of the tert-butyl group and the carboxylic acid moiety. Similar compounds include:

  • 1-Benzyl-1H-pyrazole-3-carboxylic acid: Lacks the tert-butyl group.

  • 4-tert-Butyl-1H-pyrazole-3-carboxylic acid: Lacks the benzyl group.

  • 1-Benzyl-4-methyl-1H-pyrazole-3-carboxylic acid: Has a smaller alkyl group instead of tert-butyl.

Properties

CAS No.

2445792-12-9

Molecular Formula

C15H18N2O2

Molecular Weight

258.3

Purity

95

Origin of Product

United States

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